5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzenesulfonamide structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide typically involves multiple steps, including halogenation, sulfonation, and coupling reactions
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to optimize the reaction conditions and minimize by-products. The choice of solvents, temperature, and reaction time are critical factors in achieving an efficient industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen and methoxy groups can enhance its binding affinity and specificity towards these targets. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(5-chloro-2-methylphenyl)-2-thiophenesulfonamide
- 5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide
Uniqueness
Compared to similar compounds, 5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide exhibits unique reactivity and binding properties due to the presence of the methoxy group. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3S/c1-9-3-5-11(16)8-12(9)17-21(18,19)14-7-10(15)4-6-13(14)20-2/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRJCKXBXLLUMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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